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Compound of Interest

Compound Name: 2-Morpholinopyrimidine-4,6-diol

Cat. No.: B1352951

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Morpholinopyrimidine-4,6-diol (CAS 24193-00-8) is a heterocyclic organic compound
featuring a pyrimidine core substituted with a morpholine ring and two hydroxyl groups. While
detailed biological data on this specific molecule is limited in publicly accessible literature, the
broader class of morpholinopyrimidine derivatives has garnered significant interest in medicinal
chemistry. These derivatives have been extensively studied for their potential as anti-
inflammatory and anti-cancer agents, primarily through the inhibition of key signaling pathway
components such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and
the phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) pathway. This
technical guide provides a comprehensive overview of the known properties of 2-
Morpholinopyrimidine-4,6-diol, including its synthesis and physicochemical characteristics.
Furthermore, it delves into the biological activities and mechanisms of action of its derivatives,
offering valuable insights for researchers and drug development professionals interested in this
chemical scaffold.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Morpholinopyrimidine-4,6-diol is
presented in the table below. These properties are essential for understanding the compound's
behavior in biological systems and for designing further studies.
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Property Value Source
CAS Number 24193-00-8 [1][2]
Molecular Formula CsH11N30s3 [2]
Molecular Weight 197.19 g/mol [2]
Density (Predicted) 1.56 + 0.1 g/cm3 [2]

pKa (Predicted) 8.31+£0.10 [2]
Storage Temperature 2-8°C [2]

Synthesis

A documented method for the synthesis of 2-morpholinyl-4,6-dihydroxy-pyrimidine involves a

two-step process. The initial step is the reaction of morpholine with S-methyl-isourea sulfate to

produce moroxydine sulfate. Subsequently, moroxydine sulfate undergoes a cyclization

reaction with a 1,3-dicarbonyl compound, such as diethyl malonate, to yield the final product.

Experimental Protocol: Synthesis of 2-Morpholinyl-4,6-

dihydroxy-pyrimidine

Materials:

Ethanol

Sodium

Moroxydine sulfate

Diethyl malonate
Procedure:
e |In a 1L three-necked flask, add 200mL of ethanol.

 In batches, add 11g of sodium to the ethanol.
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 After the reaction of sodium is complete, add 60g of Moroxydine sulfate.
e Drip in 459 of diethyl malonate.

o Reflux the reaction mixture for 5 hours.

 After the reaction is complete, filter the mixture to remove inorganic salts.
e The filtrate is spin-dried to obtain a yellow solid.

e Recrystallize the solid from ethanol to obtain the white solid product, 2-morpholinyl-4,6-
dihydroxy-pyrimidine.

This process has been reported to achieve a yield of 88%.
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Caption: Synthetic pathway for 2-Morpholinopyrimidine-4,6-diol.

Biological Activity and Mechanism of Action of
Morpholinopyrimidine Derivatives
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While specific biological data for 2-Morpholinopyrimidine-4,6-diol is not readily available,
extensive research on its derivatives highlights the therapeutic potential of this chemical

scaffold. The primary areas of investigation have been inflammation and cancer.

Anti-inflammatory Activity

Derivatives of morpholinopyrimidine have been synthesized and evaluated for their anti-
inflammatory properties. These compounds have been shown to inhibit the production of nitric
oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.[3][4][5][6] The
mechanism behind this effect is the downregulation of inducible nitric oxide synthase (iNOS)
and cyclooxygenase-2 (COX-2) expression at both the mRNA and protein levels.[3][4][5][6]
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Caption: Inhibition of INOS and COX-2 by morpholinopyrimidine derivatives.

Anticancer Activity
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Novel morpholinopyrimidine-5-carbonitrile derivatives have been designed and synthesized as
dual inhibitors of PI3K and mTOR, key components of a signaling pathway that is often
dysregulated in cancer.[7] Several of these derivatives have demonstrated potent
antiproliferative activity against various cancer cell lines.[7] The mechanism of action involves
the induction of apoptosis and cell cycle arrest.[7]
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Caption: Dual inhibition of PISBK/mTOR pathway by morpholinopyrimidine derivatives.

Experimental Protocols for Biological Evaluation of
Derivatives

The following are generalized protocols based on studies of morpholinopyrimidine derivatives.
These can serve as a starting point for the biological evaluation of 2-Morpholinopyrimidine-
4,6-diol.

In Vitro Anti-inflammatory Assay (Nitric Oxide
Production)

Cell Line: RAW 264.7 murine macrophage cell line.

Procedure:

Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

o Pre-treat the cells with various concentrations of the test compound for 1 hour.

» Stimulate the cells with lipopolysaccharide (LPS) for 24 hours.

o Collect the cell supernatant.

o Determine the nitric oxide concentration in the supernatant using the Griess reagent.
» Measure the absorbance at 540 nm.

o Calculate the percentage of nitric oxide inhibition compared to the LPS-treated control.

In Vitro Anticancer Assay (MTT Assay)

Cell Lines: Various human cancer cell lines (e.g., leukemia, breast, colon).

Procedure:
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e Seed cancer cells in a 96-well plate and allow them to adhere overnight.

o Treat the cells with a range of concentrations of the test compound for a specified period
(e.g., 48 or 72 hours).

e Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well
and incubate for 3-4 hours to allow for the formation of formazan crystals.

e Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
o Measure the absorbance at a specific wavelength (e.g., 570 nm).

o Calculate the cell viability and determine the IC50 value (the concentration of the compound
that inhibits cell growth by 50%).

Conclusion and Future Directions

2-Morpholinopyrimidine-4,6-diol represents a core chemical scaffold with significant potential
for the development of novel therapeutics. While direct biological data for this compound is
sparse, the demonstrated anti-inflammatory and anticancer activities of its derivatives strongly
suggest that it is a promising starting point for medicinal chemistry campaigns. Future research
should focus on the comprehensive biological evaluation of 2-Morpholinopyrimidine-4,6-diol
itself, including its in vitro and in vivo efficacy, pharmacokinetic profiling (ADME), and
toxicological assessment. Such studies will be crucial in unlocking the full therapeutic potential
of this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Morpholinopyrimidine-4,6-diol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1352951#2-morpholinopyrimidine-4-6-diol-cas-
24193-00-8-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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